Barbituric acid, 5-ethyl-5-(4-methylpiperidino)-

Physicochemical profiling ADME prediction Lead optimization

Barbituric acid, 5-ethyl-5-(4-methylpiperidino)- (CAS 101590-16-3) is a 5,5-disubstituted barbiturate derivative featuring an ethyl group and a 4-methylpiperidin-1-yl substituent at the 5-position of the pyrimidinetrione core. Its molecular formula is C12H19N3O3 with a molecular weight of 253.30 g/mol.

Molecular Formula C12H19N3O3
Molecular Weight 253.3 g/mol
CAS No. 101590-16-3
Cat. No. B009356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarbituric acid, 5-ethyl-5-(4-methylpiperidino)-
CAS101590-16-3
Synonyms5-ethyl-5-(4-methyl-1-piperidyl)-1,3-diazinane-2,4,6-trione
Molecular FormulaC12H19N3O3
Molecular Weight253.3 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)NC1=O)N2CCC(CC2)C
InChIInChI=1S/C12H19N3O3/c1-3-12(15-6-4-8(2)5-7-15)9(16)13-11(18)14-10(12)17/h8H,3-7H2,1-2H3,(H2,13,14,16,17,18)
InChIKeyCMMVSWXCSGSQDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 5-Ethyl-5-(4-methylpiperidino)barbituric Acid (CAS 101590-16-3)? Procurement and Identity Essentials


Barbituric acid, 5-ethyl-5-(4-methylpiperidino)- (CAS 101590-16-3) is a 5,5-disubstituted barbiturate derivative featuring an ethyl group and a 4-methylpiperidin-1-yl substituent at the 5-position of the pyrimidinetrione core. Its molecular formula is C12H19N3O3 with a molecular weight of 253.30 g/mol [1]. The compound belongs to the broader class of barbituric acid derivatives, many of which are known for central nervous system depressant properties, though the presence of the 4-methylpiperidino moiety structurally distinguishes it from more common 5-alkyl or 5-aryl barbiturates and from the unsubstituted piperidine analog eldoral [2]. It is listed in several chemical inventories including the EPA DSSTox database (DTXSID80144037) [1].

Why 5-Ethyl-5-(4-methylpiperidino)barbituric Acid Cannot Be Casually Replaced by Generic Barbiturate Analogs


In-class substitution of barbituric acid derivatives is not a straightforward exercise in potency matching. The 5-position substituents critically dictate the compound's solid-state properties, metabolic stability, and pharmacological profile. The 4-methyl substitution on the piperidine ring in this compound, absent in close analogs such as eldoral (5-ethyl-5-(piperidin-1-yl)barbituric acid, CAS 509-87-5), is expected to alter lipophilicity, hydrogen-bonding capability, and steric bulk, all of which influence biodistribution and metabolic clearance rates. Quantitative comparisons are limited in published literature, but structural analyses of eldoral polymorphs demonstrate that even minor changes in substituent orientation produce distinct hydrogen-bonded layer architectures [1]. Therefore, assuming functional equivalence between 5-ethyl-5-(4-methylpiperidino)barbituric acid and its des-methyl analog or other 5-ethyl barbiturates without confirmatory analytical and biological data carries significant risk. The sections below assemble the best available quantitative differentiation evidence.

Quantitative Differentiation of 5-Ethyl-5-(4-methylpiperidino)barbituric Acid from Closest Analogs


Molecular Weight and Lipophilicity Shift versus Unsubstituted Piperidine Analog Eldoral

The addition of a methyl substituent to the piperidine ring directly impacts molecular weight and lipophilicity relative to the unsubstituted analog eldoral. The target compound (MW 253.30 g/mol, XLogP3-AA 1.0) [1] compared to eldoral (MW 239.27 g/mol, CAS 509-87-5) represents a molecular weight increase of 14.03 g/mol (~5.9%). While experimental logP values for both compounds are not publicly available from a single head-to-head study, the computed XLogP3 value for the target compound indicates moderate hydrophilicity. In QSAR models for barbiturates, an increase in lipophilicity of even 0.5 log units can correlate with altered brain penetration and duration of action [2]. This shift may be relevant for users selecting building blocks for CNS-targeted probe design where fine-tuning of physicochemical properties is required.

Physicochemical profiling ADME prediction Lead optimization

Solid-State Hydrogen-Bonding Architecture: Impact of Piperidine Substitution on Polymorph Stability

The crystal structure of eldoral (5-ethyl-5-(piperidin-1-yl)barbituric acid) reveals that the piperidine N atom and barbiturate carbonyl groups participate in N—H···N and N—H···O=C hydrogen bonds, forming distinct layered architectures that differ between its two polymorphs (Ia and Ib) [1]. The 4-methyl group present in the target compound introduces additional steric hindrance and eliminates a potential hydrogen-bond donation site, which is expected to disrupt the R₂²(8) N—H···O=C motif common to 5,5-disubstituted barbiturates. While no single-crystal structure of the target compound has been published, the eldoral study provides a class-level inference: the substitution pattern directly determines the supramolecular assembly, which in turn influences melting point, solubility, and dissolution rate—all critical quality attributes for solid-form selection. Any procurement decision that ignores this structural distinction risks selecting a compound with uncharacterized and potentially unfavorable solid-state properties.

Crystallography Solid-state chemistry Polymorph screening

Availability as a Distinct Chemical Intermediate for Piperidine-Containing Barbiturate Libraries

The compound is listed by multiple chemical vendors as a discrete, pre-formed intermediate (CAS 101590-16-3) , whereas the unsubstituted piperidine analog eldoral (CAS 509-87-5) is controlled in some jurisdictions due to its classification as a psychotropic substance [1]. For researchers synthesizing focused libraries of 5-piperidino-barbituric acid derivatives, the 4-methylpiperidino compound offers a direct route to analogs without requiring late-stage N-alkylation of eldoral, potentially saving 1-2 synthetic steps. The commercial availability of the hydrochloride salt (CAS 109405-43-8) further expands formulation options . This synthetic accessibility advantage is not quantitative in a biological sense but is a verifiable differentiator for procurement in chemistry-driven projects.

Medicinal chemistry Parallel synthesis Building block

Absence of Public Pharmacological Profiling as a Differentiator for Proprietary Research

A comprehensive search across PubMed, PubChem BioAssay, ChEMBL, and BindingDB as of April 2026 reveals no publicly reported biological activity data (IC₅₀, Kᵢ, EC₅₀) for 5-ethyl-5-(4-methylpiperidino)barbituric acid [1][2]. In contrast, the unsubstituted analog eldoral has been studied for its polymorphic forms and is recognized as a barbiturate with psychotropic properties [3]. This absence of public pharmacological data itself constitutes a differentiating feature: the compound presents a relatively unexplored chemical space that may offer unique intellectual property opportunities for organizations seeking to patent novel barbiturate derivatives with modified piperidine substituents. This is not a claim of superior activity but an observation relevant to freedom-to-operate assessments and benchmarking studies.

Pharmacological novelty IP landscape Reference standard

High-Confidence Application Scenarios for 5-Ethyl-5-(4-methylpiperidino)barbituric Acid Informed by Quantitative Evidence


Reference Standard in Forensic and Analytical Toxicology for Piperidine-Substituted Barbiturates

Given the distinct molecular weight (253.30 g/mol) and chromatographic retention behavior predicted from its XLogP3 value of 1.0 [1], this compound can serve as a reference standard for developing GC-MS or LC-MS/MS methods to resolve it from closely related barbiturates such as eldoral (MW 239.27) and pentobarbital (MW 226.27). The 14 Da mass difference and altered lipophilicity provide sufficient separation parameters for method validation, supporting forensic laboratories that require certified reference materials for emerging barbiturate analogs.

Solid-State Polymorph and Co-Crystal Screening in Barbiturate Drug Development

The class-level inference from eldoral crystallography studies [2] indicates that 5-substituent identity dictates hydrogen-bonded layer architecture. Researchers can employ 5-ethyl-5-(4-methylpiperidino)barbituric acid as a model compound to systematically investigate how piperidine ring substitution alters supramolecular assembly. This application is directly relevant to pharmaceutical solid-form screening programs aiming to engineer specific melting points, solubilities, or dissolution profiles.

Synthetic Building Block for Focused CNS-Targeted Compound Libraries

The compound's commercial availability as a pre-assembled 5-ethyl-5-(4-methylpiperidino) scaffold allows medicinal chemists to bypass the multi-step synthesis required to introduce a 4-methylpiperidine group onto the barbituric acid core. This 1-2 step synthetic advantage is particularly valuable in parallel synthesis campaigns exploring structure-activity relationships around piperidine-substituted barbiturates for GABA-A receptor modulation, where fine-tuning of lipophilicity is a known design parameter [3].

Proprietary Probe for Unexplored CNS Pharmacological Space

The complete absence of public bioactivity data for this compound [4] positions it as a blank-slate probe for organizations seeking to establish novel intellectual property around barbiturate derivatives. Unlike eldoral, which carries existing regulatory and pharmacological baggage, this compound can be profiled in-house to generate proprietary structure-activity data without the risk of prior art conflicts in patent filings.

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